

A Comprehensive Technical Guide on Dibenzocyclooctadiene Lignans

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Compound of Interest

Compound Name: Schisantherin C

Cat. No.: B15567244

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Introduction

Dibenzocyclooctadiene lignans are a significant class of bioactive compounds predominantly found in plants of the Schisandraceae family, particularly in the fruits of *Schisandra chinensis*. [1][2] These compounds are recognized for their unique chemical structures and a wide array of pharmacological activities.[2] This guide provides an in-depth review of the current literature on dibenzocyclooctadiene lignans, focusing on their pharmacological effects, underlying mechanisms of action, pharmacokinetic profiles, and relevant experimental methodologies.

Dibenzocyclooctadiene lignans, including well-studied compounds like schisandrin, schisandrin B, schisandrin C, deoxyschisandrin, and gomisin A, have demonstrated a variety of biological effects such as hepatoprotective, anti-inflammatory, neuroprotective, antiviral, and anticancer activities.[1][2][3] Their therapeutic potential has led to extensive research into their mechanisms of action, which often involve the modulation of key cellular signaling pathways.[1][2][4]

Pharmacological Activities and Mechanisms of Action

Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of dibenzocyclooctadiene lignans. [2][4][5] Their mechanisms of action are multi-targeted and include:

- Induction of Apoptosis: Triggering programmed cell death in cancer cells. [2][4]
- Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle. [2][4][6] One active compound, **schisantherin C**, was found to inhibit cell cycle progression in the G0/G1 phase in human lung cancer cells. [6]
- Induction of Oxidative Stress: Generating reactive oxygen species (ROS) to selectively kill cancer cells. [2][4]
- Modulation of Autophagy: Influencing the cellular process of self-degradation. [2][4]
- Disruption of Signaling Pathways: Interfering with critical pathways for cancer cell survival and growth, such as MAPK, PI3K/Akt, and NF-κB. [2][4]
- Overcoming Multidrug Resistance (MDR): Some lignans, like deoxyschisandrin and gamma-schisandrin, can reverse drug resistance in cancer cells by enhancing the accumulation of cytotoxic drugs. [7][8]

Anti-inflammatory Effects

Dibenzocyclooctadiene lignans have demonstrated significant anti-inflammatory properties. [9][10][11] Their anti-inflammatory activity is linked to the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation. [9][12] Certain lignans, such as (-)-gomisin N and (+)-γ-schisandrin, have shown potent anti-inflammatory effects by reducing the expression and secretion of pro-inflammatory cytokines. [9] The mechanism involves the inhibition of MAPK, ERK 1/2, and JNK phosphorylation. [9]

Neuroprotective Effects

Several dibenzocyclooctadiene lignans have been shown to protect neuronal cells from damage. [13][14] Deoxyschisandrin, gomisin N, and wuweizisu C have been found to significantly attenuate glutamate-induced neurotoxicity. [13] Their neuroprotective mechanisms include:

- Inhibiting the increase of intracellular calcium levels.[13]
- Improving the glutathione defense system.[13]
- Inhibiting the formation of cellular peroxides.[13]

These findings suggest their potential therapeutic use against oxidative neuronal damage.[13]

Hepatoprotective Effects

Hepatoprotective activity is one of the most well-documented effects of dibenzocyclooctadiene lignans.[2][15] Lignans such as gomisin A, schisandrin B, and schisandrin C have been shown to protect the liver from various toxins.[2] The mechanisms underlying their hepatoprotective effects involve antioxidative stress, anti-inflammation, and regulation of autophagy through pathways like Keap1/Nrf2/ARE and NF- κ B.[15]

Antiviral Activity

Certain dibenzocyclooctadiene lignans have shown promising antiviral activity.[2][16] Deoxyschisandrin and γ -schisandrin have been confirmed to have anti-HIV-1 activity.[2] Gomisin G has exhibited potent anti-HIV activity by inhibiting viral reverse transcriptase.[17] Additionally, schinlignan G and methylgomisin O have demonstrated potent activity against the hepatitis B virus (HBV) by inhibiting HBV DNA replication.[18]

Quantitative Data Summary

The following tables summarize key quantitative data for some of the most studied dibenzocyclooctadiene lignans.

Table 1: Anti-inflammatory Activity of Selected Dibenzocyclooctadiene Lignans[9][19]

Compound	Concentration	Inhibition of NF-κB Activity (p-value)	Inhibition of NO Production (IC50, μM)
(-)-Gomisin N	10 μM	< 0.0001	10.7 - 34.0
(+)-γ-Schisandrin	10 μM	< 0.0001	10.7 - 34.0
(-)-Angeloylgomisin P	10 μM	< 0.001	10.7 - 34.0
(+)-Deoxyschisandrin	10 μM	< 0.01	10.7 - 34.0
(-)-Gomisin J	10 μM	< 0.01	10.7 - 34.0
Rubrisandrin A	10 μM	< 0.01	10.7 - 34.0

Table 2: Antiviral Activity of Selected Dibenzocyclooctadiene Lignans[17][18]

Compound	Virus	Activity	IC50 / EC50
Gomisin G	HIV-1	Inhibition of reverse transcriptase	0.006 μg/mL
Schizantharin D	HIV-1	Inhibition of reverse transcriptase	0.5 μg/mL
Kadsuranin	HIV-1	Inhibition of reverse transcriptase	0.8 μg/mL
(-)-Wuweizisu C	HIV-1	Inhibition of reverse transcriptase	1.2 μg/mL
Schinlignan G	HBV	Inhibition of DNA replication	5.13 μg/mL
Methylgomisin O	HBV	Inhibition of DNA replication	5.49 μg/mL

Table 3: Pharmacokinetic Parameters of Schisandrin in Rats (Oral Administration)[1]

Parameter	Value
Tmax (h)	0.5 - 1.0
Cmax (ng/mL)	50 - 150
t1/2 (h)	2.0 - 4.0
AUC (ng·h/mL)	200 - 600
Bioavailability (%)	Low (variable)

Experimental Protocols

Isolation and Purification of Dibenzocyclooctadiene Lignans

A general procedure for the isolation and purification of dibenzocyclooctadiene lignans from *Schisandra chinensis* fruits is as follows:[18][20][21]

- Extraction: Dried and crushed plant material (e.g., fruits) is extracted with a solvent such as methanol by maceration or other techniques like supercritical fluid extraction.[21][22]
- Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatography: The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques may include:
 - Silica gel column chromatography.
 - Sephadex LH-20 column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC).[23]
- Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY,

HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[18]

In Vitro Anti-inflammatory Assay (NF-κB Activity)

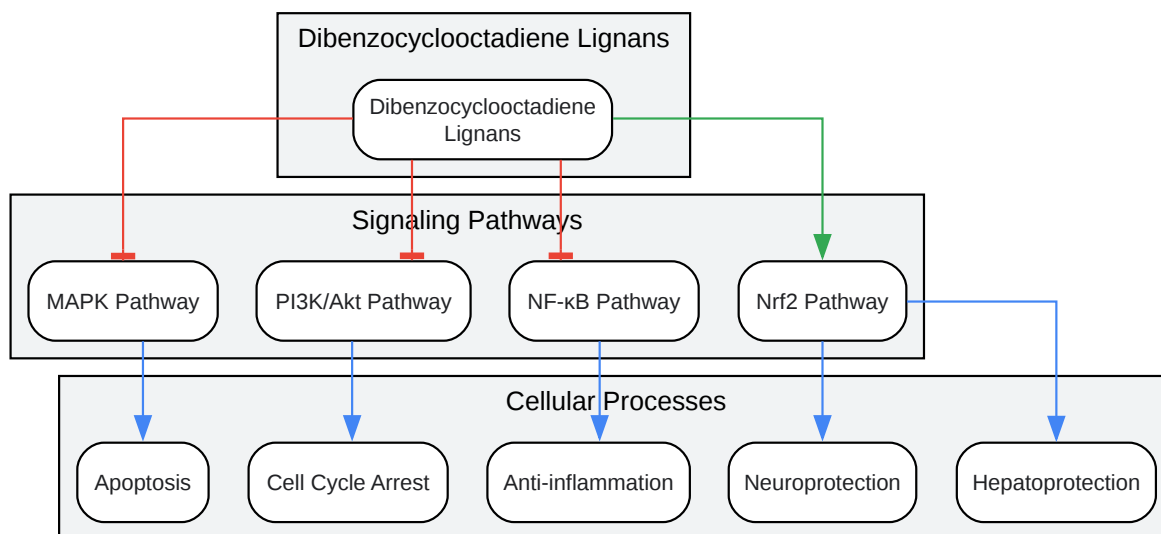
The anti-inflammatory activity of dibenzocyclooctadiene lignans can be assessed by measuring their ability to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated monocytic cells (e.g., THP1-Blue™ NF-κB cells).[9][10][11]

- **Cell Culture:** THP1-Blue™ NF-κB cells are cultured under standard conditions.
- **Treatment:** Cells are pre-treated with various concentrations of the test lignans for a specific duration (e.g., 1 hour).
- **Stimulation:** The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NF-κB activation.
- **Measurement:** After an incubation period (e.g., 24 hours), the activation of NF-κB is quantified by measuring the activity of a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).
- **Data Analysis:** The percentage of NF-κB inhibition is calculated relative to a vehicle control. A known anti-inflammatory agent (e.g., prednisolone) is used as a positive control.[11]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans exert their pharmacological effects by modulating several key signaling pathways.

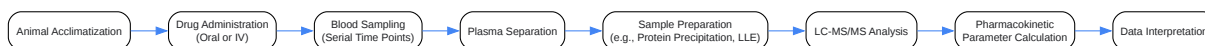


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Caption: Key signaling pathways modulated by dibenzocyclooctadiene lignans.

General Workflow for In Vivo Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study of a dibenzocyclooctadiene lignan in a rat model is depicted below.



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Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

Dibenzocyclooctadiene lignans represent a class of natural products with significant therapeutic potential across a range of diseases, including cancer, inflammation, neurodegenerative disorders, and viral infections.[2][3][24][25] Their diverse pharmacological activities are attributed to their ability to modulate multiple key signaling pathways.[1][2] Further

research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles for potential drug development. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers in this field.

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